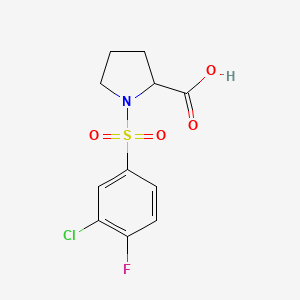

![molecular formula C11H7BrO5S B2701129 5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid CAS No. 61942-30-1](/img/structure/B2701129.png)

5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

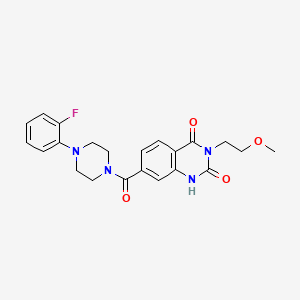

“5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid” is likely an aromatic compound due to the presence of the furan ring and the phenyl group . The bromophenyl group is a common substituent in organic chemistry, often used in electrophilic aromatic substitution reactions . The sulfonyl group is a functional group that is often involved in the formation of sulfonamides and sulfonic esters .

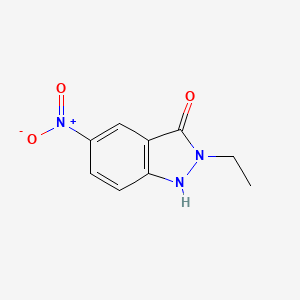

Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation and aromaticity in the furan ring and the phenyl ring . The sulfonyl group would likely show strong polar bonds due to the electronegativity of sulfur and oxygen .Chemical Reactions Analysis

This compound could potentially undergo a variety of reactions. The bromine atom on the phenyl ring could be replaced via electrophilic aromatic substitution . The carboxylic acid could react to form esters or amides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the polar sulfonyl and carboxylic acid groups could make it more soluble in polar solvents .Scientific Research Applications

Biobased Building Blocks in Pharmaceutical and Polymer Industries

Furan carboxylic acids have been identified as promising biobased building blocks in the pharmaceutical and polymer industries. A notable study demonstrated the controlled synthesis of furan carboxylic acids, such as 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), from 5-hydroxymethylfurfural (HMF). This synthesis was achieved through a dual-enzyme cascade system, highlighting the potential of furan derivatives in sustainable chemical synthesis (Hao‐Yu Jia et al., 2019).

Catalyst in Synthesis of Furan Derivatives

The catalytic potential of furan carboxylic acid derivatives has been explored in various synthetic applications. One study highlighted the use of supported 4-carboxybenzyl sulfamic acid on magnetic nanoparticles as a recoverable and recyclable catalyst for the synthesis of furan-2(5H)-one derivatives. This catalyst demonstrated high catalytic activity and good recoverability, indicating the utility of furan derivatives in facilitating environmentally friendly chemical reactions (M. Khodaei et al., 2018).

Enabling Advanced Organic Syntheses

Furan carboxylic acid derivatives are also pivotal in advanced organic syntheses. A particular study outlined an efficient method for constructing 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates. This method leverages a copper/silver-mediated cascade reaction, underscoring the versatility of furan derivatives in synthesizing complex organic molecules (Hongshuang Li et al., 2014).

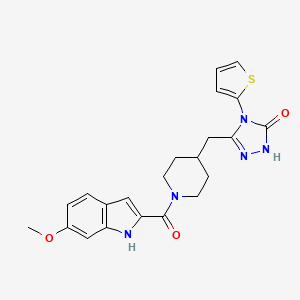

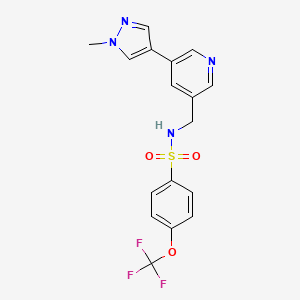

Novel Syntheses and Derivatization Techniques

Research into the synthesis and derivatization of furan derivatives has led to novel methods for preparing 4-arylsulfonylthiophene- and furan-2-sulfonamides. These methods involve chlorosulfonation and bromination steps to generate precursors for further amine derivatization, showcasing the chemical flexibility and utility of furan-based sulfonamides in organic chemistry (G. Hartman et al., 1990).

Biofuel and Fuel Additive Production

The conversion of furan derivatives to biofuels or fuel additives represents a critical application in renewable energy research. Sulfonated graphene oxide has been investigated as an effective catalyst for converting 5-(hydroxymethyl)-2-furfural into biofuels, demonstrating the role of furan derivatives in the development of sustainable energy solutions (Margarida M. Antunes et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-(4-bromophenyl)sulfonylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO5S/c12-7-1-3-8(4-2-7)18(15,16)10-6-5-9(17-10)11(13)14/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVLFXLUYGXAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloropropanoylamino)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N,3-dimethylbutanamide](/img/structure/B2701047.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2701052.png)

![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)

![tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B2701063.png)

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2701067.png)